3-(Dipropylcarbamoyl)phenylboronic acid 3-(Dipropylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 850567-39-4
VCID: VC3176632
InChI: InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3
SMILES: B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O
Molecular Formula: C13H20BNO3
Molecular Weight: 249.12 g/mol

3-(Dipropylcarbamoyl)phenylboronic acid

CAS No.: 850567-39-4

Cat. No.: VC3176632

Molecular Formula: C13H20BNO3

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

3-(Dipropylcarbamoyl)phenylboronic acid - 850567-39-4

Specification

CAS No. 850567-39-4
Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
IUPAC Name [3-(dipropylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3
Standard InChI Key FEDZYTLGLQATCT-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O

Introduction

Chemical Identity and Structure

3-(Dipropylcarbamoyl)phenylboronic acid is a meticulously characterized chemical compound with specific identifying parameters essential for research and industrial applications. Its chemical identity can be clearly defined through multiple standard identifiers and structural characteristics.

Chemical Identifiers

The compound's identification is established through multiple standardized classification systems as detailed below:

ParameterValue
CAS Number850567-39-4
Molecular FormulaC₁₃H₂₀BNO₃
Molecular Weight249.1 g/mol
PubChem CID44119540

These identifiers provide a unified system for referencing this compound across scientific literature and chemical databases, ensuring accurate communication within the research community .

Structural Features

The molecular structure of 3-(Dipropylcarbamoyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a dipropylcarbamoyl group (-CON(C₃H₇)₂) at the meta position. This arrangement confers unique spatial and electronic properties that influence its reactivity and biological interactions. The boronic acid moiety is particularly noteworthy as it can participate in various covalent and non-covalent interactions, including hydrogen bonding and coordination with nucleophiles .

Physical Properties

Understanding the physical properties of 3-(Dipropylcarbamoyl)phenylboronic acid is crucial for both laboratory handling and potential industrial applications. These characteristics determine suitable storage conditions, solubility profiles, and processing requirements.

Key Physical Parameters

The compound exhibits specific physical characteristics that distinguish it from related boronic acid derivatives:

PropertyValue
Physical StateSolid
Melting Point118-120°C
Recommended Storage Temperature2-8°C
AppearanceNot specified in available data

These physical parameters necessitate appropriate handling protocols to maintain compound integrity during storage and experimentation .

Classification SystemDesignation
Hazard CodeXi
Hazard NoteIrritant
Signal WordWarning

These classifications indicate the need for appropriate safety precautions during handling and storage .

Hazard and Precautionary Statements

Globally Harmonized System (GHS) statements provide specific safety guidance:

Statement TypeCodeDescription
Hazard StatementsH315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementsP261Avoid breathing dust/fume/gas/mist/vapours/spray
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up

These statements provide essential guidance for minimizing risk during laboratory procedures and establishing appropriate emergency response protocols .

SupplierProduct NumberPackaging SizePrice (USD)Availability
Aladdin ScientificD187001-1g1g$50.908-12 weeks lead time
Aladdin ScientificD187001-5g5g$154.908-12 weeks lead time
TRCD492303250mg$70.00Not specified
Biosynth CarbosynthFD160695500mg$90.00Not specified

The extended lead time noted by Aladdin Scientific indicates production complexity, potentially due to raw material sourcing challenges or specialized synthesis requirements .

Structural Relationships and Derivatives

3-(Dipropylcarbamoyl)phenylboronic acid belongs to a broader family of phenylboronic acid derivatives, with variations in substitution patterns affecting chemical behavior and biological activity.

Related Compounds

While the basic phenylboronic acid structure (C₆H₇BO₂) provides the core framework, the addition of the dipropylcarbamoyl group at the meta position significantly alters the compound's properties compared to simpler analogs like phenylboronic acid (CAS: 98-80-6) .

The positioning of functional groups on the phenyl ring is particularly significant, as ortho, meta, and para substitutions can dramatically influence reactivity patterns and molecular recognition capabilities. This positional importance has been demonstrated in comparative studies of phenylboronic acid derivatives .

Biological Applications and Research Significance

Research indicates that phenylboronic acid derivatives, including compounds structurally related to 3-(Dipropylcarbamoyl)phenylboronic acid, demonstrate promising activity against bacterial resistance mechanisms, particularly β-lactamases.

Enzyme Inhibition Properties

Phenylboronic acids have been identified as inhibitors of serine β-lactamases (SBLs), including class A carbapenemases KPC-2 and GES-5, and class C cephalosporinases AmpC. These enzymes contribute significantly to antibiotic resistance in bacterial pathogens, hydrolyzing β-lactam antibiotics and rendering them ineffective .

Structure-Activity Relationships

Research findings indicate that the position of substituents on phenylboronic acids significantly affects their inhibitory potency against different classes of β-lactamases:

  • Ortho-substituted derivatives show enhanced activity against class A β-lactamases (KPC-2 and GES-5)

  • Meta-substituted derivatives (such as our compound of interest) may demonstrate different activity profiles

  • The presence of carboxylated chains influences binding site interactions and enzyme selectivity

These structure-activity relationships provide valuable insights for the rational design of β-lactamase inhibitors with potential therapeutic applications .

Synergistic Applications

Phenylboronic acid derivatives have demonstrated synergistic activity with β-lactam antibiotics, potentially restoring susceptibility to meropenem in resistant bacterial strains. Fractional inhibitory concentration index (FICI) tests confirm this synergistic potential, suggesting applications in combination antibiotic therapy .

Synthetic Considerations and Chemical Reactivity

The synthesis of 3-(Dipropylcarbamoyl)phenylboronic acid presents specific challenges and considerations that influence its commercial availability and research applications.

Synthesis Challenges

The extended production timeframe (8-12 weeks) noted by suppliers suggests complex synthesis or purification procedures. This may reflect challenges in:

  • Attaching the dipropylcarbamoyl group with proper regioselectivity

  • Maintaining boronic acid stability during synthesis

  • Achieving high purity (98% as specified) through purification processes

These synthetic considerations have implications for both research applications and potential scale-up for industrial purposes .

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